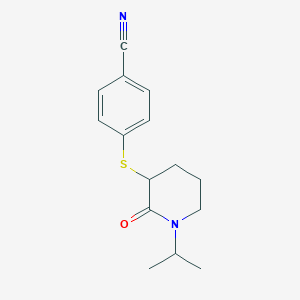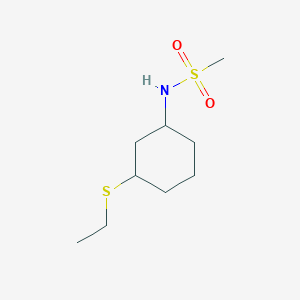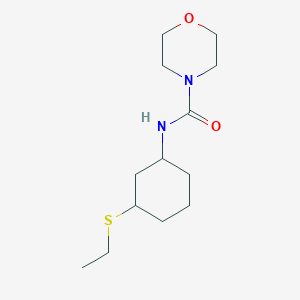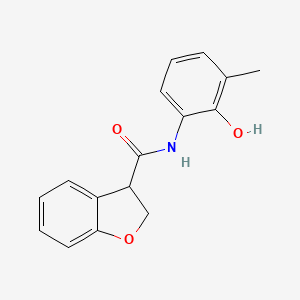
4-(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylbenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylbenzonitrile, also known as KSM-66, is a bioactive compound that has gained attention for its potential health benefits. It is a derivative of the Ayurvedic herb, Withania somnifera, commonly known as ashwagandha.
作用机制
4-(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylbenzonitrile exerts its effects through a variety of mechanisms. It has been shown to modulate the activity of various neurotransmitters, including GABA, acetylcholine, and dopamine, which are involved in regulating mood, cognition, and behavior. 4-(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylbenzonitrile also has anti-inflammatory effects, which are mediated through the inhibition of various pro-inflammatory cytokines. Additionally, 4-(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylbenzonitrile has been shown to modulate the activity of various enzymes and signaling pathways, which are involved in regulating cellular metabolism and growth.
Biochemical and Physiological Effects
4-(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylbenzonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to improve cognitive function, reduce stress and anxiety, and improve athletic performance. 4-(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylbenzonitrile has also been shown to have anti-inflammatory and anti-cancer properties, as well as immune-modulating effects. Additionally, 4-(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylbenzonitrile has been shown to have a positive effect on various physiological parameters, including blood sugar, cholesterol, and blood pressure.
实验室实验的优点和局限性
4-(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylbenzonitrile has several advantages for lab experiments. It is a natural compound that is readily available and relatively inexpensive. 4-(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylbenzonitrile has also been extensively studied, and its effects have been well-documented. However, there are also limitations to using 4-(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylbenzonitrile in lab experiments. It has a complex mechanism of action, which can make it difficult to isolate its effects from those of other compounds. Additionally, 4-(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylbenzonitrile has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound over time.
未来方向
There are several future directions for research on 4-(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylbenzonitrile. One area of interest is its potential use as a cognitive enhancer. Further studies are needed to determine the optimal dosage and duration of treatment, as well as the long-term effects of 4-(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylbenzonitrile on cognitive function. Another area of interest is its potential use as an anti-cancer agent. Studies have shown that 4-(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylbenzonitrile has anti-cancer properties, but further research is needed to determine its efficacy in treating various types of cancer. Additionally, studies are needed to determine the safety and efficacy of 4-(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylbenzonitrile in various populations, including pregnant women and children.
合成方法
4-(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylbenzonitrile is synthesized through a patented process that involves the extraction of the root of Withania somnifera using water, ethanol, and acetone. The extract is then purified and standardized to contain a minimum of 5% withanolides, which are the active compounds in ashwagandha. The withanolides are then converted to 4-(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylbenzonitrile through a chemical reaction that involves the addition of piperidine and thiol groups to the withanolide molecule.
科学研究应用
4-(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylbenzonitrile has been the subject of numerous scientific studies, which have investigated its potential health benefits. These studies have focused on its effects on the nervous, immune, and endocrine systems, as well as its anti-inflammatory, anti-cancer, and anti-stress properties. 4-(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylbenzonitrile has also been studied for its potential use as a cognitive enhancer and for its effects on athletic performance.
属性
IUPAC Name |
4-(2-oxo-1-propan-2-ylpiperidin-3-yl)sulfanylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-11(2)17-9-3-4-14(15(17)18)19-13-7-5-12(10-16)6-8-13/h5-8,11,14H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMBCVJSGFTMKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC(C1=O)SC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N-dimethyl-1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide](/img/structure/B7584723.png)

![4-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]quinoline-2-carbonitrile](/img/structure/B7584731.png)
![2-[(3,4-Dimethylphenyl)sulfonylmethyl]oxane](/img/structure/B7584735.png)

![2-[(2,4-Dimethylphenyl)sulfonylmethyl]oxane](/img/structure/B7584745.png)
![1-[(4-Bromo-3-fluorophenyl)methyl]-1,2,4-triazole](/img/structure/B7584749.png)
![2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl-(4-pyrazol-1-ylpyridin-2-yl)methanone](/img/structure/B7584771.png)

![1-[(3S)-3-hydroxypyrrolidin-1-yl]-3-methyl-3-phenylbutan-1-one](/img/structure/B7584804.png)

